1-(2-Chloropyridin-4-YL)-4-methylpiperazine
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “(2-Chloropyridin-4-yl)methanamine”, has been reported. It has an empirical formula of C6H7ClN2 and a molecular weight of 142.59 .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(2-Chloropyridin-4-yl)methanamine”, have been reported. It has an empirical formula of C6H7ClN2 and a molecular weight of 142.59 .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .
Mode of Action
This compound interacts with LOXL2 by inhibiting its enzymatic activity . This compound has been shown to be selective for LOXL2 over other amine oxidases such as MAO-A, MAO-B, and SSAO . The inhibition of LOXL2 disrupts the crosslinking of collagen and elastin, which can affect tissue remodeling processes .
Biochemical Pathways
The inhibition of LOXL2 by this compound affects the extracellular matrix remodeling pathway . By inhibiting LOXL2, this compound disrupts the formation of crosslinks in collagen and elastin, key components of the extracellular matrix. This can lead to changes in tissue structure and function .
Pharmacokinetics
It’s known that this compound can inhibit three different cyp enzymes (cyp 3a4, 2c9, and 2d6), which are involved in drug metabolism . This suggests that this compound could potentially interact with other drugs metabolized by these enzymes .
Result of Action
The inhibition of LOXL2 by this compound can lead to changes in the structure and function of tissues, due to its role in the crosslinking of collagen and elastin . This could potentially have therapeutic implications in conditions characterized by abnormal extracellular matrix remodeling, such as fibrotic diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of blood proteins can affect the compound’s activity against LOXL2 . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment .
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNIGCHFFNADHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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